2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-4-(4-fluorophenyl)thiazole
Description
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Properties
IUPAC Name |
2-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]methyl]-4-(4-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S2/c1-13-19(14(2)23-22-13)29(26,27)25-9-7-24(8-10-25)11-18-21-17(12-28-18)15-3-5-16(20)6-4-15/h3-6,12H,7-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLRQYAYGFBEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-4-(4-fluorophenyl)thiazole is a synthetic molecule that integrates a thiazole moiety with piperazine and pyrazole functionalities. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The chemical structure can be represented as follows:
Antitumor Activity
Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In particular, the presence of the 4-fluorophenyl group enhances cytotoxicity against cancer cells by improving the compound's interaction with target proteins involved in tumor progression .
Case Study:
A study evaluated a series of thiazole derivatives, including those similar to our compound, demonstrating that modifications in the phenyl ring significantly impacted their activity against cancer cell lines such as MCF-7 and A549. The most active compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The piperazine sulfonamide derivatives have been documented to exhibit broad-spectrum antimicrobial activities. The incorporation of the 3,5-dimethyl-1H-pyrazol-4-yl group is particularly noteworthy as it has been associated with enhanced inhibition of bacterial growth. For example, compounds structurally related to our target have shown effective inhibition against both Gram-positive and Gram-negative bacteria .
Research Findings:
A recent investigation into pyrazole derivatives revealed that specific substitutions on the pyrazole ring could lead to improved antibacterial properties. The study highlighted that derivatives with sulfonamide functionalities exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of 2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-4-(4-fluorophenyl)thiazole can be attributed to several key structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer activity |
| Piperazine Linkage | Enhances solubility and bioavailability |
| Pyrazole Group | Increases interaction with biological targets |
| Fluorophenyl Group | Improves binding affinity and selectivity |
Pharmacological Mechanisms
The pharmacological mechanisms by which this compound exerts its effects are multifaceted:
- Inhibition of Enzymatic Activity: Compounds featuring thiazoles often act as enzyme inhibitors, disrupting metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis: Many thiazole derivatives promote programmed cell death in cancer cells through mitochondrial pathway activation.
- Antibacterial Mechanism: The sulfonamide group interferes with bacterial folate synthesis, a vital process for bacterial growth and replication.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The presence of the thiazole and pyrazole rings is believed to enhance the interaction with various cellular targets involved in cancer progression.
Case Study:
A study investigating derivatives of thiazole and pyrazole reported that these compounds could induce apoptosis in cancer cells by activating caspase pathways and modulating pro-apoptotic proteins .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Induces apoptosis via caspase activation | |
| Compound B | Lung Cancer | Inhibits cell proliferation through cell cycle arrest |
Antimicrobial Activity
The compound is also being studied for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.
Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 12 µg/mL |
| Compound D | S. aureus | 10 µg/mL |
| Compound E | P. aeruginosa | 15 µg/mL |
These findings suggest that the unique combination of thiazole and piperazine enhances antimicrobial efficacy .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's potential anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase enzymes and modulate inflammatory cytokines.
Mechanism of Action:
Preliminary studies suggest that the compound may stabilize cell membranes, reducing inflammation markers in vitro .
Neuroprotective Properties
Given the piperazine component's association with neuropharmacology, there is potential for this compound to exhibit neuroprotective effects. Research into similar compounds has indicated their ability to cross the blood-brain barrier and provide protective effects against neurodegenerative diseases.
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole nucleus is constructed via condensation of 4-fluorophenyl thioamide 1 with α-bromo-4-fluoropropiophenone 2 in refluxing ethanol (Scheme 1).
Scheme 1: Thiazole Core Formation
$$
\text{4-Fluorophenyl thioamide} + \alpha\text{-bromo-4-fluoropropiophenone} \xrightarrow{\text{EtOH, reflux}} \text{4-(4-Fluorophenyl)thiazole} \,
$$
Reaction Conditions:
Bromination at C2 Position
To enable subsequent functionalization, the thiazole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN, 70°C).
Key Parameters:
Installation of Piperazine-Methyl Bridge
Nucleophilic Substitution
2-Bromo-4-(4-fluorophenyl)thiazole 3 reacts with piperazine 4 in dimethylacetamide (DMAc) using potassium carbonate as base (Scheme 2).
Scheme 2: Piperazine Coupling
$$
\text{2-Bromo-thiazole} + \text{Piperazine} \xrightarrow{\text{DMAc, K}2\text{CO}3} \text{2-(Piperazin-1-ylmethyl)-4-(4-fluorophenyl)thiazole} \,
$$
Optimized Conditions:
- Piperazine (3.0 eq), K₂CO₃ (2.5 eq)
- DMAc (10 mL/g), 90°C, 24 h
- Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)
- Yield: 68%
Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
Sulfonation of 3,5-Dimethyl-1H-pyrazole
3,5-Dimethyl-1H-pyrazole 5 is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, followed by gradual warming to room temperature (Scheme 3).
Scheme 3: Sulfonyl Chloride Preparation
$$
\text{3,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{ClSO}3\text{H, CH}2\text{Cl}_2} \text{3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride} \,
$$
Critical Parameters:
- ClSO₃H (1.2 eq) added dropwise at 0°C
- Stirring continued for 4 h at 25°C
- Quench with ice-water, extract with CH₂Cl₂
- Yield: 73%
Sulfonylation of Piperazine Intermediate
The piperazine-thiazole intermediate 6 undergoes sulfonylation with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride 7 in tetrahydrofuran (THF) using triethylamine as base (Scheme 4).
Scheme 4: Final Sulfonylation Step
$$
\text{Piperazine-thiazole} + \text{Sulfonyl chloride} \xrightarrow{\text{THF, Et}_3\text{N}} \text{Target Compound} \,
$$
Optimized Protocol:
- Sulfonyl chloride (1.05 eq), Et₃N (2.5 eq)
- THF (15 mL/g), 0°C → 25°C, 8 h
- Workup: Wash with 5% HCl, saturated NaHCO₃
- Recrystallization: Ethanol/water (3:1)
- Yield: 82%
Spectroscopic Characterization and Analytical Data
Table 1: Analytical Properties of Target Compound
Comparative Analysis of Synthetic Routes
Table 2: Evaluation of Alternative Methodologies
Challenges and Optimization Strategies
Regioselectivity in Thiazole Bromination
Sulfonyl Chloride Stability
- In-situ generation and immediate use prevents hydrolysis; storage at −20°C under N₂ extends shelf-life
Piperazine Over-sulfonylation
- Strict stoichiometric control (1.05 eq sulfonyl chloride) suppresses di-sulfonylation
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-4-(4-fluorophenyl)thiazole, and how do reaction conditions influence yield?
- The compound’s synthesis involves multi-step reactions, including:
- Sulfonylation : Introducing the sulfonyl group to the pyrazole ring under anhydrous conditions using reagents like chlorosulfonic acid .
- Piperazine coupling : Alkylation or nucleophilic substitution to attach the piperazine moiety, often requiring catalysts such as triethylamine in polar aprotic solvents (e.g., DMF or DCM) .
- Thiazole ring formation : Cyclization via Hantzsch thiazole synthesis, optimized at 60–80°C in ethanol or THF .
- Key factors : Solvent polarity, temperature control, and stoichiometric ratios of reagents critically affect yields (typically 60–85%) and purity. HPLC and NMR are used to validate intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- X-ray crystallography is the gold standard for confirming 3D structure, as demonstrated for related thiazole-piperazine hybrids .
- Spectroscopic methods :
- 1H/13C NMR for verifying substituent positions and stereochemistry .
- HRMS (High-Resolution Mass Spectrometry) for molecular weight validation .
- Purity assessment : Reverse-phase HPLC with UV detection (≥95% purity threshold) .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values reported for analogous compounds: 2–16 µg/mL) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC50 values compared to reference drugs like doxorubicin .
- Docking studies : Preliminary computational screening against targets like EGFR or DHFR to prioritize in vitro testing .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Modular substitutions :
- Vary the 4-fluorophenyl group with electron-withdrawing/donating substituents to assess impact on bioactivity .
- Replace the piperazine sulfonyl group with carbamates or amides to study solubility and binding affinity .
- Methodology :
- Use parallel synthesis to generate derivatives, followed by multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .
- Pharmacophore modeling to identify critical interaction sites (e.g., hydrogen bonding with the thiazole nitrogen) .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 inhibition, and hepatotoxicity .
- Metabolic pathway mapping : Quantum mechanical calculations (e.g., DFT) to predict oxidation sites on the pyrazole or thiazole rings .
- Validation : Compare in silico results with in vitro microsomal assays (e.g., rat liver microsomes) .
Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?
- Standardized protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and reference controls .
- Structural validation : Re-analyze compound purity and stability (e.g., detect hydrolytic degradation via LC-MS) .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement in conflicting models .
Methodological Challenges and Solutions
Q. What experimental design principles optimize reaction scalability without compromising yield?
- DoE (Design of Experiments) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading) and identify robust conditions .
- Continuous flow chemistry : Enhances reproducibility for steps like sulfonylation, reducing batch-to-batch variability .
Q. How to address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤1% v/v) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles to improve aqueous dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
